molecular formula C9H12N2OS B14582751 S-Acetyl-1-phenyl thiourea CAS No. 61629-27-4

S-Acetyl-1-phenyl thiourea

Cat. No.: B14582751
CAS No.: 61629-27-4
M. Wt: 196.27 g/mol
InChI Key: MNFFDYUSNKRWBD-UHFFFAOYSA-N
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Description

S-Acetyl-1-phenyl thiourea is a specialized organosulfur compound with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol . It is a derivative of thiourea where the oxygen atom of urea is replaced by a sulfur atom, and features an acetyl group . The compound's crystal structure has been determined, revealing two symmetry-independent molecules that form intramolecular N—H⋯O hydrogen bonds, generating an S(6) ring motif . The benzene rings and the nearly planar acetylthoiurea fragments are oriented at distinct dihedral angles of 50.71(6)° and 62.79(6)° in the two molecules, contributing to a one-dimensional polymeric network in the solid state sustained by additional N—H⋯S hydrogen bonds . This compound serves as a versatile building block and precursor in organic synthesis. Its synthesis is typically achieved by reacting acetyl chloride with potassium thiocyanate (KSCN) in dry acetone, followed by the addition of aniline and reflux, yielding the product as light green prisms after recrystallization . The thiourea moiety is a privileged structure in medicinal chemistry and drug discovery, known to interact with biological targets through hydrogen bonding, with the sulfur atom and flanking NH groups acting as key interaction sites . Thiourea derivatives, including acyl thioureas like this compound, are investigated for a wide spectrum of biological activities, such as antibacterial, antioxidant, anticancer, anti-inflammatory, and enzyme inhibition properties . Furthermore, thiourea derivatives can act as effective organocatalysts or additives, forming host-guest complexes that enhance the solubility and efficiency of other catalysts in asymmetric reactions like aldol additions . Applications and Research Value: Organic Synthesis Intermediate: A versatile precursor for synthesizing various heterocyclic compounds and complex molecular architectures . Biological Activity Research: Serves as a core structure for developing new molecules with potential antibacterial, antioxidant, and anticancer properties . Enzyme Inhibition Studies: The thiourea scaffold is known to inhibit enzymes like tyrosinase and urease, making it valuable for biochemical research . Supramolecular Chemistry and Catalysis: Can be used to develop organocatalysts, improving the performance of reactions like the asymmetric aldol reaction . Material Science: Thiourea derivatives find applications in the development of chemosensors, polymers, and adhesives . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61629-27-4

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

S-[amino(anilino)methyl] ethanethioate

InChI

InChI=1S/C9H12N2OS/c1-7(12)13-9(10)11-8-5-3-2-4-6-8/h2-6,9,11H,10H2,1H3

InChI Key

MNFFDYUSNKRWBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(N)NC1=CC=CC=C1

Origin of Product

United States

Mechanistic Investigations of S Acetyl 1 Phenyl Thiourea Transformations

Rearrangement Processes

A key transformation of S-acylisothioureas is the intramolecular migration of the acyl group from the sulfur atom to one of the nitrogen atoms, a process known as S-to-N acyl transfer. This isomerization is a thermodynamically driven process, as the resulting N-acylthiourea (an amide) is generally more stable than the S-acylisothiourea (a thioester derivative). nih.gov

The S-to-N acyl migration is an intramolecular nucleophilic displacement reaction. The process is believed to proceed through a cyclic transition state where a nitrogen atom of the thiourea (B124793) backbone acts as the nucleophile, attacking the electrophilic carbonyl carbon of the S-acetyl group. Several factors, including conformation, hydrogen bonding, pH, and solvent, influence the rate and outcome of this acyl transfer. nih.gov The chemoselectivity of this process stems from the higher reactivity of thioesters compared to their oxygen-based ester counterparts, which is attributed to the less effective carbon-sulfur π orbital overlap, reducing the thermodynamic stability of the thioester bond. nih.gov

The solvent system plays a critical role in the S-to-N acyl migration. Polar protic solvents, such as methanol (B129727), can facilitate the reaction by stabilizing the charged intermediates and transition states involved in the mechanism. The ability of methanol to participate in hydrogen bonding can help to correctly orient the molecule for the intramolecular attack and stabilize the developing charges in the transition state. In peptide chemistry, similar N-to-S acyl transfers are often performed in buffered solutions or with acid additives, highlighting the sensitivity of the reaction to the polarity and pH of the medium. nih.gov

The S-to-N acyl migration is significantly accelerated by base catalysis. Specific base catalysis involves the deprotonation of one of the thiourea nitrogen atoms. This deprotonation dramatically increases the nucleophilicity of the nitrogen, thereby facilitating its intramolecular attack on the S-acetyl group's carbonyl carbon. rsc.org Mechanistic studies on related systems have shown that deprotonation of the thiourea is a key step. rsc.org The resulting anionic nitrogen is a much more potent nucleophile, leading to a substantial rate enhancement for the acyl transfer reaction. The process is reversible, but the equilibrium strongly favors the more stable N-acyl amide product. nih.gov

The rate of acyl migration is highly dependent on the structure of the acyl group, particularly its steric bulk and the electrophilicity of the carbonyl carbon. Comparative studies have shown that the acetyl group migrates significantly faster than a benzoyl group. researchgate.net This difference in migration rate can be attributed to two main factors:

Steric Hindrance : The bulkier benzoyl group experiences greater steric hindrance in achieving the necessary cyclic transition state for the intramolecular acyl transfer, thus slowing the reaction rate. researchgate.net

Electrophilicity : Electron-withdrawing substituents on the acyl group can increase the electrophilicity of the carbonyl carbon, leading to a faster migration rate. researchgate.net

The table below summarizes the qualitative comparison of migration rates for different acyl groups based on general findings in acyl migration studies. researchgate.net

Acyl GroupRelative Steric BulkRelative Migration RateControlling Factor
AcetylLowFastLess steric hindrance
BenzoylHighSlowIncreased steric hindrance

S-Acyl to N-Acyl Isomerization Mechanisms

Solvolysis Reactions

In the presence of nucleophilic solvents like methanol, S-acetyl-1-phenyl thiourea can undergo solvolysis, particularly under catalytic conditions. This reaction involves the cleavage of the bond between the sulfur atom and the acetyl group.

Base-catalyzed methanolysis of this compound involves the nucleophilic attack of a methoxide (B1231860) ion on the electrophilic carbonyl carbon of the S-acetyl group. The reaction is initiated by the deprotonation of methanol by a base (e.g., sodium methoxide) to generate the highly nucleophilic methoxide anion.

The proposed pathway is as follows:

Generation of Nucleophile : The base abstracts a proton from methanol to form the methoxide ion (CH₃O⁻).

Nucleophilic Attack : The methoxide ion attacks the carbonyl carbon of the S-acetyl group. This forms a tetrahedral intermediate.

Elimination : The tetrahedral intermediate collapses, leading to the cleavage of the sulfur-acyl bond. The leaving group is the 1-phenylthiourea anion, which is subsequently protonated by the solvent.

The final products of this reaction are methyl acetate (B1210297) and 1-phenylthiourea. This solvolysis reaction competes with the S-to-N acyl rearrangement, and the predominant pathway is determined by the specific reaction conditions, such as the concentration and strength of the base, temperature, and solvent. acs.org

Hydrolysis of Thiolester Linkages

The thiolester linkage in this compound is susceptible to hydrolysis, a reaction whose rate is significantly influenced by pH. harvard.edu The hydrolysis of thioesters can proceed through acid-mediated, base-mediated, and pH-independent pathways. harvard.eduresearchgate.net At low pH, the reaction is predominantly acid-mediated, while at high pH, base-mediated hydrolysis is the main route of degradation. harvard.edu In the neutral pH range, a slower, pH-independent hydrolysis occurs. harvard.edu While the hydrolysis of alkyl thioesters is a thermodynamically favorable process, the reaction kinetics can be slow, particularly under neutral or acidic conditions. harvard.eduresearchgate.net For instance, the half-life for the hydrolysis of S-methyl thioacetate (B1230152), a model alkyl thioester, at pH 7 and 23°C is 155 days. researchgate.netnih.gov This relative stability allows for competing reactions, such as thiol-thioester exchange, to occur at significantly faster rates under specific conditions. nih.gov

The presence of other nucleophiles can also influence the stability of the thiolester bond. The phosphine-based reducing agent, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), has been shown to act as a nucleophilic catalyst that can accelerate thioester hydrolysis, especially around neutral pH. nih.gov The proposed mechanism involves the phosphine (B1218219) atom attacking the thioester to form an acyl-phosphonium intermediate, which is then readily hydrolyzed by water. nih.gov

Table 1: Hydrolysis Rate Constants for Model Thioester S-methyl thioacetate in Water researchgate.netnih.gov

Hydrolysis Pathway Rate Constant
Acid-mediated (ka) 1.5 x 10-5 M-1s-1
Base-mediated (kb) 1.6 x 10-1 M-1s-1

Intramolecular Cyclization and Functionalization

The molecular architecture of this compound is well-suited for intramolecular cyclization reactions, enabling the synthesis of various heterocyclic structures. These transformations often involve the functionalization of the phenyl ring and subsequent C-S bond formation.

Palladium-catalyzed direct C-H bond functionalization has become a pivotal method for constructing carbon-heteroatom bonds. researchgate.netpolyu.edu.hk In the context of this compound, this strategy can be employed to achieve intramolecular cyclization. The process relies on the use of a directing group within the substrate, which coordinates to the palladium catalyst and delivers it to a specific, proximal C-H bond, thereby overcoming challenges of reactivity and regioselectivity. researchgate.netnih.gov The thiourea moiety in the this compound scaffold can serve as such a directing group, guiding the palladium catalyst to an ortho C(sp²)-H bond on the phenyl ring. nih.gov

This directed C-H activation results in the formation of a metallacyclic intermediate. semanticscholar.org Subsequent intramolecular reactions within this complex lead to the formation of a new C-S bond, yielding a cyclized product. This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials, such as aryl halides or organometallic reagents. nih.gov The versatility of palladium catalysis allows for the functionalization of various C(sp²)-H bonds under relatively mild conditions. rsc.org

The proposed mechanism for the palladium(II)-catalyzed intramolecular cyclization of this compound and related compounds typically involves a catalytic cycle. semanticscholar.orgresearchgate.net The cycle is initiated by the coordination of the thiourea group to the Pd(II) catalyst. This is followed by the cleavage of an ortho C-H bond on the phenyl ring, often through a concerted metalation-deprotonation (CMD) pathway, to form a five- or six-membered palladacycle intermediate. semanticscholar.org

Conformational Dynamics and Interconversion Mechanisms

The conformational properties of this compound are governed by the rotational freedom around its single bonds and the potential for intramolecular hydrogen bonding. Crystallographic studies of the closely related compound 3-acetyl-1-phenylthiourea reveal key structural features that influence its dynamics. researchgate.net The structure contains two primary planar fragments: the benzene (B151609) ring and the acetylthiourea moiety. researchgate.net

A significant conformational feature is the formation of a strong intramolecular N-H···O hydrogen bond between the thiourea nitrogen and the acetyl oxygen atom. researchgate.net This interaction creates a stable, planar six-membered pseudo-ring, described as an S(6) ring motif. researchgate.net This hydrogen bond significantly restricts the rotation around the adjacent C-N and C-C bonds, locking the acetylthiourea fragment into a specific conformation.

Table 2: Selected Crystallographic Data for 3-Acetyl-1-phenylthiourea researchgate.net

Parameter Molecule 1 Molecule 2
Acetylthiourea Fragment RMS Deviation 0.0045 Å 0.0341 Å
Phenyl Ring / Acetylthiourea Dihedral Angle 50.71 (6)° 62.79 (6)°
Intramolecular Hydrogen Bond N-H···O N-H···O

Advanced Structural Characterization of S Acetyl 1 Phenyl Thiourea

Solid-State Structural Elucidation

The solid-state structure of S-Acetyl-1-phenyl thiourea (B124793) has been meticulously investigated, revealing a complex and well-defined architecture governed by a variety of non-covalent interactions.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. Analysis of S-Acetyl-1-phenyl thiourea has yielded high-resolution data, allowing for a detailed description of its conformational and crystallographic features. The compound crystallizes in the monoclinic space group P2₁/c. researchgate.netnih.gov

Key crystallographic data are summarized in the table below.

Parameter Value
FormulaC₉H₁₀N₂OS
Molecular Weight194.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1911 (2)
b (Å)22.5480 (4)
c (Å)8.9736 (2)
β (°)112.449 (1)
Volume (ų)1905.77 (7)
Z8

Table 1: Crystallographic Data for this compound. researchgate.netnih.gov

A notable feature of the crystal structure is the presence of two symmetry-independent molecules in the asymmetric unit, which differ slightly in their geometric conformations. researchgate.netnih.gov

The single-crystal X-ray diffraction analysis reveals that the two independent molecules of this compound adopt distinct conformations. researchgate.netnih.gov In both molecules, the acetylthiourea moiety is nearly planar. researchgate.netnih.gov However, the orientation of the phenyl ring relative to this planar fragment differs significantly between the two molecules, as defined by their dihedral angles. researchgate.netnih.gov

For the first molecule, the dihedral angle between the plane of the benzene (B151609) ring and the acetylthiourea moiety is 50.71 (6)°. researchgate.netnih.gov In the second molecule, this angle is larger, at 62.79 (6)°. researchgate.netnih.gov This conformational difference between the two molecules in the asymmetric unit highlights the molecule's rotational flexibility. Within both molecules, an intramolecular N-H···O hydrogen bond is present, which contributes to the planarity of the acetylthiourea fragment and results in the formation of an S(6) ring motif. researchgate.netnih.govnih.gov

Molecule Dihedral Angle between Phenyl Ring and Acetylthiourea Moiety (°)
Molecule 150.71 (6)
Molecule 262.79 (6)

Table 2: Dihedral Angles in the Two Symmetry-Independent Molecules of this compound. researchgate.netnih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a phenomenon of significant interest in materials and pharmaceutical sciences. While polymorphism has been observed in other thiourea derivatives, current crystallographic studies on this compound have identified a single crystalline form. researchgate.net The reported structure is characterized by the presence of two symmetry-independent molecules within the asymmetric unit, a feature that imparts a degree of structural complexity but is distinct from true polymorphism. researchgate.netnih.govnih.gov To date, no other polymorphs of this compound have been described in the scientific literature.

Analysis of Intermolecular Interactions in Crystal Lattices

The stability of the crystal lattice of this compound is derived from a rich network of intermolecular interactions. These non-covalent forces, primarily hydrogen bonds, dictate the packing of the molecules into a three-dimensional supramolecular assembly.

The crystal structure is dominated by a variety of hydrogen bonds. Both molecules are interconnected through strong N-H···O and N-H···S hydrogen bonds. researchgate.netnih.gov The presence of both oxygen and sulfur atoms as hydrogen bond acceptors, and the N-H groups as donors, allows for the formation of a robust and intricate network. Specifically, the N-H···S interactions are crucial in linking the molecules. researchgate.netnih.gov Additionally, weaker C-H···S interactions are also observed, further contributing to the cohesion of the crystal packing. researchgate.netnih.gov The interplay of these hydrogen bonds results in a one-dimensional polymeric network. researchgate.netnih.gov

The hydrogen bonding patterns in this compound give rise to characteristic ring motifs, which can be described using graph-set notation. The intramolecular N-H···O hydrogen bond in each molecule forms a six-membered ring, denoted as an S(6) motif. researchgate.netnih.govnih.gov

π-Stacking and C-H···π Interactions

The stability and architecture of the crystal lattice in phenyl thiourea derivatives are significantly influenced by weak non-covalent interactions, including π-stacking and C-H···π interactions. acs.orgnih.gov These forces, although individually weak, collectively play a crucial role in the formation of the supramolecular structure. nih.govresearchgate.net

In closely related N-acyl thiourea structures, π-stacking interactions are observed between the aromatic phenyl rings of adjacent molecules. rsc.orgnih.gov For instance, in N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, a π⋯π interaction is noted with an inter-centroid distance of 3.694 (1) Å. rsc.orgnih.govnih.gov This type of interaction, where the electron-rich π systems of the phenyl rings overlap, is fundamental to the cohesion of the crystal structure.

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. hacettepe.edu.trnih.gov By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a unique three-dimensional surface is generated for the molecule.

The information from the Hirshfeld surface is often distilled into a two-dimensional "fingerprint plot," which provides a summary of all intermolecular contacts. nih.gov Different types of interactions appear as distinct patterns on this plot. For example, the H⋯O/O⋯H interactions, indicative of hydrogen bonds, typically appear as sharp, well-defined spikes. rsc.orgnih.gov

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Acyl Thiourea Derivative. rsc.orgnih.gov

Interaction TypeContribution to Hirshfeld Surface (%)
H···C/C···H20.9%
H···H20.5%
H···Cl/Cl···H19.4%
H···O/O···H13.8%
H···S/S···H8.9%

This quantitative data highlights that a variety of weak interactions, not just classical hydrogen bonds, are critical in stabilizing the crystal structure. rsc.org

Solution-State Structural Insights through Advanced Spectroscopy

While solid-state methods reveal packing and intermolecular forces, spectroscopic techniques are essential for confirming the molecular structure and understanding its properties in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are indispensable tools for verifying the covalent structure of this compound in solution. The chemical shifts (δ) of the protons and carbon atoms provide detailed information about their chemical environment.

In the ¹H NMR spectrum of related acyl thioureas, the protons of the N-H groups typically appear as characteristic broad singlets at downfield chemical shifts, often in the range of δ 10.4–13.2 ppm. nih.gov This significant downfield shift is attributed to factors such as intramolecular hydrogen bonding with the carbonyl oxygen and the anisotropic effect of the C=O group. nih.gov The aromatic protons of the phenyl group are observed as multiplets in their expected region. nih.gov

The ¹³C NMR spectrum provides confirmation of the carbon framework. Key signals include those for the thiocarbonyl (C=S) and carbonyl (C=O) carbons, which are typically found at low field strengths due to their electronegative environment. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for a Representative N-Acyl Phenyl Thiourea Derivative in DMSO-d₆. nih.gov

NucleusFunctional GroupChemical Shift (ppm)
¹HN-H (amide)~13.21
¹HN-H (thioamide)~10.42
¹HC-H (aromatic)~7.22–8.92
¹³CC=S (thiocarbonyl)~177.7
¹³CC=O (carbonyl)~175.1

These spectral data are crucial for confirming the successful synthesis and purity of the compound. nih.govhacettepe.edu.tr

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy probes the vibrational modes of the functional groups within the molecule, providing a characteristic "fingerprint" that is useful for structural confirmation. hacettepe.edu.trnih.gov The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the bonds.

Key vibrational bands for acyl thioureas include the N-H stretching vibrations, the C=O (amide I) stretching, and the C=S stretching modes. The C=O stretching frequency in these compounds is often observed at a lower wavenumber (around 1650–1700 cm⁻¹) than typical ketones or esters. nih.govnih.gov This shift is explained by the delocalization of electrons through conjugation within the -C(O)NHC(S)- moiety and the presence of intramolecular hydrogen bonding between the carbonyl oxygen and an N-H proton. nih.gov

Table 3: Characteristic FTIR Absorption Bands for a Representative N-Acyl Phenyl Thiourea Derivative. nih.gov

Vibrational ModeFunctional GroupWavenumber (cm⁻¹)
N-H StretchAmide/Thioamide3191–3195
C-H StretchAromatic3033–3037
C=O StretchCarbonyl (Amide I)1692–1698
C=S StretchThiocarbonyl1174–1178

The positions and intensities of these bands provide definitive evidence for the presence of the core acetyl thiourea functional groups. nih.goviosrjournals.org

Mass Spectrometry for Structural Confirmation

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₀N₂OS), mass spectrometry would be used to confirm the molecular mass of 194.25 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) would typically lead to the formation of a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight. The subsequent fragmentation of this ion provides a pattern that serves as a molecular fingerprint, offering further evidence to confirm the proposed structure. hacettepe.edu.tr This analysis is a final, crucial step in the unambiguous identification of the synthesized compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic behavior of molecules. Methods like Density Functional Theory (DFT) offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Density Functional Theory (DFT) is a computational method used to determine the optimized, lowest-energy geometry of a molecule. The process typically starts with an initial geometry, often derived from experimental X-ray crystallography data, and iteratively solves the Schrödinger equation to find the most stable arrangement of atoms. For Acetyl-1-phenyl thiourea (B124793), crystallographic studies reveal that the molecule is not perfectly planar. The benzene (B151609) ring and the acetylthiourea moiety are oriented at a significant dihedral angle to each other. In one crystallographic study of 3-Acetyl-1-phenylthiourea, two unique molecules were identified in the asymmetric unit, with dihedral angles of 50.71° and 62.79° between the phenyl ring and the acetylthiourea fragment.

DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would refine these experimental coordinates to find the theoretical ground-state geometry in a vacuum. These calculations can precisely determine bond lengths, bond angles, and dihedral angles. An important structural feature is the intramolecular hydrogen bond between the N-H group and the carbonyl oxygen, which forms a stable six-membered ring motif known as an S(6) ring. This interaction is crucial for stabilizing the planar conformation of the acetylthiourea core.

Table 1: Selected Crystallographic Bond Lengths for 3-Acetyl-1-phenylthiourea Note: The following data is based on experimental crystallographic information, which serves as the basis for DFT optimization. There are two symmetry-independent molecules in the crystal structure.

BondMolecule 1 (Å)Molecule 2 (Å)
S1—C71.671-
S2—C16-1.680
O1—C81.206-
O2—C17-1.209
N1—C71.326-
N2—C71.389-
N3—C16-1.318
N4—C16-1.387

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable. For thiourea derivatives, the HOMO is typically localized over the electron-rich sulfur and nitrogen atoms, while the LUMO is often distributed across the carbonyl and thiocarbonyl groups. DFT calculations are used to compute the energies of these orbitals. While specific values for Acetyl-1-phenyl thiourea are not prominently published, studies on similar N-acylthiourea derivatives show that the HOMO-LUMO gap is a key parameter in assessing their reactive nature.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are typically found around electronegative atoms like oxygen and sulfur. In Acetyl-1-phenyl thiourea, the most negative potential would be concentrated around the carbonyl oxygen (O) and the thiocarbonyl sulfur (S) atoms, making them centers for hydrogen bonding and coordination with electrophiles.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack. For this molecule, the regions around the amide and thiourea N-H protons would show a positive potential, highlighting their role as hydrogen bond donors.

The MEP map provides a clear, visual representation of the molecule's reactive sites and complements the insights gained from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor (or hyperconjugative) interactions. These occur when electron density from a filled (donor) NBO interacts with an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). In Acetyl-1-phenyl thiourea, significant interactions would include:

The delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals (π*) of the C=O and C=S bonds.

The interaction responsible for the intramolecular N-H···O hydrogen bond, which stabilizes the molecular conformation.

NBO analysis helps to quantify the delocalization of electron density and provides a deeper understanding of the electronic factors that contribute to the molecule's structure and stability.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and energy landscapes.

Acetyl-1-phenyl thiourea possesses several rotatable bonds, particularly the C-N bonds connecting the phenyl ring and the acetyl group to the thiourea core. This allows the molecule to adopt various conformations. The dihedral angles between the phenyl ring and the thiourea moiety, as well as the orientation of the acetyl group, are key degrees of freedom.

MD simulations can be used to explore this conformational space. By simulating the molecule's movement over time at a given temperature, researchers can identify the most stable conformers (those residing in energy minima) and the transition states between them. From these simulations, it is possible to calculate the energy barriers for rotation around key bonds. For instance, the rotation around the C-N bond linking the phenyl ring would have a specific energy barrier, which dictates the rate of interconversion between different rotational isomers at room temperature. The stability of the planar S(6) ring formed by the intramolecular hydrogen bond would significantly influence the conformational preferences and the energy barriers to rotation.

Simulations of Molecular Interactions in Solution and Solid Phases

Simulations of molecular interactions for S-Acetyl-1-phenyl thiourea in different phases reveal the nature of the non-covalent forces that dictate its aggregation and solvation properties.

Solid Phase Interactions:

In the solid state, the crystal structure of 3-Acetyl-1-phenylthiourea, a closely related isomer, provides a detailed picture of the intermolecular forces at play. The crystal structure analysis shows the presence of two symmetry-independent molecules in the asymmetric unit. These molecules are involved in a complex network of hydrogen bonds.

Each molecule features an intramolecular N—H⋯O hydrogen bond, which results in the formation of a stable S(6) ring motif. In addition to this intramolecular interaction, the molecules are linked by a variety of intermolecular hydrogen bonds. These include N—H⋯S, N—H⋯O, and C—H⋯S interactions.

The intermolecular N—H⋯S and N—H⋯O hydrogen bonds are particularly significant, linking the molecules into cyclic motifs, specifically R22(8) and R22(12) rings. These motifs, in turn, connect to form a one-dimensional polymeric network. The crystal packing is further stabilized by van der Waals forces. Hirshfeld surface analysis of a similar acyl thiourea derivative indicates that H⋯H, H⋯C/C⋯H, H⋯O/O⋯H, and H⋯S/S⋯H interactions are the most significant contributors to the crystal packing.

Interactive Data Table: Hydrogen Bond Geometry for 3-Acetyl-1-phenylthiourea

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1—H1···O10.861.972.662(2)136
N3—H3···O20.862.002.684(2)136
N2—H2···S20.862.593.411(2)160
N4—H4···S10.862.613.447(2)163
N2—H2···O20.862.302.983(2)136
C14—H14···S10.932.923.843(2)172

Solution Phase Interactions:

In the solution phase, the molecular interactions of this compound are dictated by its functional groups and the nature of the solvent. The thiourea moiety possesses both hydrogen bond donor (N-H groups) and acceptor (C=S and C=O groups) sites.

In protic solvents, such as alcohols or water, this compound is expected to form strong hydrogen bonds with the solvent molecules. The N-H protons can act as donors to the solvent's oxygen or other electronegative atoms, while the carbonyl oxygen and thiocarbonyl sulfur can act as hydrogen bond acceptors.

In aprotic polar solvents, like acetone (B3395972) or dimethyl sulfoxide, dipole-dipole interactions will be more prominent. The polar nature of the C=O and C=S bonds will lead to significant electrostatic interactions with the solvent molecules.

Molecular dynamics simulations on similar thiourea derivatives in aqueous solutions have shown that specific atoms, such as the sulfur and atoms in the phenyl ring, have pronounced interactions with water molecules. These simulations are crucial for understanding the solvation behavior and the local solvent structure around the solute molecule.

Solvation Models and Solvent Effects

The choice of solvent can significantly influence the chemical and physical properties of this compound. Solvation models are computational methods used to describe the effect of the solvent on the solute.

Polarizable Continuum Solvation Model (PCSM) Analysis

The Polarizable Continuum Solvation Model (PCSM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. This approach allows for the calculation of solvation free energy and the study of how the solvent affects the electronic structure and geometry of the solute.

A PCSM analysis of this compound would involve placing the molecule in a cavity within the dielectric continuum representing the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction is then calculated to determine the solvation energy.

For thiourea and its derivatives, PCSM analysis has been successfully employed to investigate their solvation in a range of polar and non-polar solvents. These studies typically examine various components of the solvation energy, including:

Electrostatic contribution: The interaction between the solute's charge distribution and the solvent's reaction field.

Dispersion energy: Arising from the mutual polarization of the solute and solvent.

Repulsion energy: A term that accounts for the Pauli repulsion between the solute and solvent molecules.

Cavitation energy: The energy required to create the cavity for the solute within the solvent.

By performing these calculations for different solvents, it is possible to predict the relative stability of this compound in various environments. The model can also provide insights into how the dipole moment and other electronic properties of the molecule change upon solvation.

Investigation of Solvent-Dependent Reactivity

The reactivity of this compound is expected to be significantly influenced by the solvent. The solvent can affect reaction rates and mechanisms by stabilizing or destabilizing the reactants, transition states, and products to different extents.

The presence of both hydrogen bond donor and acceptor groups, as well as a polarizable sulfur atom, suggests that the reactivity of this compound will be highly dependent on the solvent's properties, such as its polarity, proticity, and hydrogen bonding capability.

For instance, in reactions where the transition state is more polar than the reactants, a polar solvent would be expected to accelerate the reaction rate by stabilizing the transition state. Conversely, if the reactants are more polar than the transition state, a polar solvent would slow down the reaction.

The solubility of thiourea and its derivatives is also a critical factor that is influenced by the solvent. The solubility is governed by the intermolecular forces between the solute and the solvent molecules. Molecular simulations can be used to understand these interactions and predict the solubility in different solvents.

Coordination Chemistry of S Acetyl 1 Phenyl Thiourea

Ligand Properties and Coordination Modes

S-Acetyl-1-phenyl thiourea (B124793) is an organosulfur compound characterized by a central thiourea core with an acetyl group attached to one nitrogen and a phenyl group to the other. This structure provides multiple potential coordination sites, leading to its functionality as a versatile ligand in coordination chemistry. rsc.orgrsc.org

According to the Hard and Soft Acids and Bases (HSAB) principle, ligands and metal ions are classified as "hard," "soft," or "borderline." Hard acids (typically small, highly charged metal ions) preferentially bind to hard bases (ligands with small, highly electronegative donor atoms), while soft acids (larger, more polarizable metal ions) prefer to bind with soft bases (ligands with larger, more polarizable donor atoms). csbsju.edu

S-Acetyl-1-phenyl thiourea possesses a combination of hard and soft donor sites, which is key to its versatile coordinating ability. rdd.edu.iqnih.gov

Soft Donor Site : The thiocarbonyl sulfur (S) atom is considered a soft donor site due to its large size and polarizable electron cloud. rdd.edu.iqcsbsju.edu It readily coordinates with soft metal ions.

Hard Donor Sites : The carbonyl oxygen (O) and the nitrogen (N) atoms are classified as hard donor sites. rdd.edu.iqcsbsju.edu Oxygen, in particular, is a classic hard donor atom and favors coordination with hard metal ions. csbsju.edu

This dual character allows this compound to form stable complexes with a wide range of transition metals, which often have borderline hard/soft characteristics. rsc.orgnih.gov

The presence of multiple donor atoms allows this compound to exhibit different coordination modes. The most common are monodentate and bidentate chelation. researchgate.netresearchgate.net

Monodentate Coordination via Sulfur : In its neutral form, the ligand typically coordinates to metal centers in a monodentate fashion through the soft thiocarbonyl sulfur atom. rsc.orgresearchgate.net This mode of coordination is particularly common with soft metal cations like Au(I), Ag(I), Cu(I), Hg(II), Cd(II), Pt(II), and Pd(II). researchgate.net The coordination through sulfur is confirmed by the elongation of the C-S bond in the resulting complex. nih.gov

Bidentate Coordination via Sulfur and Oxygen : Following deprotonation of the amide nitrogen, this compound can act as a monoanionic bidentate ligand, coordinating to a metal ion through both the thiocarbonyl sulfur and the carbonyl oxygen atoms. rsc.orgresearchgate.netresearchgate.net This S,O-chelation results in the formation of a stable six-membered ring system, a common coordination pattern for acylthiourea ligands with many transition metals. nih.govresearchgate.net This bidentate mode is often observed in complexes with metals like Ni(II), Pd(II), and Pt(II). nih.gov Less frequently, bidentate coordination can occur through the sulfur and a nitrogen atom, forming a four-membered ring. researchgate.net

Table 1: Common Coordination Modes of this compound

Coordination ModeDonor AtomsLigand FormResulting Structure
MonodentateSNeutralTerminal coordination
BidentateS, OMonoanionic6-membered chelate ring

Influence of Tautomerism on Coordination Behavior

The coordination behavior of this compound is significantly influenced by tautomerism, the equilibrium between the thione (C=S) and thiol (C-SH) forms. rdd.edu.iq The thione form is predominant, but the equilibrium allows for flexibility in bonding. rdd.edu.iqnih.gov

In solution, the ligand can exist in equilibrium between its amide and imidic acid forms. The deprotonation of the N-H proton adjacent to the carbonyl group is a key step for bidentate S,O-coordination. This deprotonation is facilitated by the formation of a stable, six-membered chelate ring upon complexation. researchgate.net The possibility of the thiol tautomer is supported by crystallographic studies showing shortened N(2)–C(1) bond lengths in some acyl thiourea derivatives. nih.gov This inherent flexibility is a primary reason for the ligand's ability to adopt various coordination modes with different metal ions. rdd.edu.iq

Synthesis and Characterization of Metal Complexes

The versatile ligating ability of this compound has led to the synthesis of a multitude of metal complexes. These complexes are typically prepared by reacting the ligand with a suitable metal salt in an appropriate solvent.

This compound and its derivatives form stable complexes with a wide range of transition metals. The synthesis generally involves reacting a solution of the ligand in a solvent like methanol (B129727) or acetone (B3395972) with a solution of the metal salt. materialsciencejournal.org The resulting complexes often precipitate from the solution and can be isolated by filtration. materialsciencejournal.org

Complexes of this ligand have been successfully synthesized with numerous transition metals, including:

Platinum Group Metals : Palladium(II) and Platinum(II). rsc.orgnih.govnih.gov

Coinage Metals : Gold(I), Silver(I), and Copper(I)/Copper(II). nih.govnih.govnih.gov

Late First-Row Transition Metals : Nickel(II), Cobalt(II), and Copper(II). nih.govsemanticscholar.orgresearchgate.net

Group 12 Metals : Zinc(II), Cadmium(II), and Mercury(II). nih.govresearchgate.netorientjchem.org

Other Transition Metals : Manganese(II). orientjchem.orgresearchgate.net

The geometry of the resulting complex is influenced by the metal ion, its oxidation state, and the other ligands present. For instance, Pd(II) and Pt(II) complexes often exhibit a square-planar geometry. rsc.orgnih.govnih.gov

A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure and bonding in metal complexes of this compound.

Spectroscopic Characterization :

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for determining the coordination mode. In monodentate S-coordination, the ν(C=O) band remains largely unchanged, while shifts are observed in bands associated with the thioamide group. amazonaws.com In bidentate S,O-coordination, a significant decrease in the ν(C=O) stretching frequency indicates the involvement of the carbonyl oxygen in bonding. amazonaws.com Concurrently, an increase in the ν(C-N) frequency and a decrease in the ν(C=S) frequency are observed. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Coordination to a metal center typically causes shifts in the resonances of protons and carbons near the donor atoms. nih.govnih.gov

Crystallographic Characterization :

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the solid-state structure of the complexes. nih.govnih.gov It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. researchgate.netnih.govnih.gov X-ray analysis has confirmed the monodentate S-coordination in complexes of metals like Au(I) and the bidentate S,O-chelation in complexes of Pd(II) and Pt(II), often revealing distorted square planar or tetrahedral geometries. nih.govnih.govsemanticscholar.org

Table 2: General Spectroscopic Changes Upon Coordination

Spectroscopic TechniqueObservation for Monodentate (S) CoordinationObservation for Bidentate (S,O) Coordination
Infrared (IR) Shift in thioamide bands (ν(C=S), ν(C-N)); ν(C=O) largely unaffected.Significant decrease in ν(C=O); shifts in thioamide bands.
1H NMR Downfield shift of N-H protons.Disappearance of one N-H proton signal upon deprotonation.
13C NMR Shift in the thiocarbonyl (C=S) carbon resonance.Shifts in both carbonyl (C=O) and thiocarbonyl (C=S) carbon resonances.

Investigation of Geometric Structures (e.g., Octahedral, Square-Planar)

The geometry of metal complexes derived from this compound and related acyl thiourea ligands is significantly influenced by the nature of the metal ion, its oxidation state, and the coordination environment. Acyl thioureas, including this compound, are versatile ligands capable of forming complexes with various geometries due to the presence of multiple donor sites (sulfur, oxygen, and nitrogen atoms). nih.gov

Commonly observed geometries for metal complexes of this ligand class include distorted square-planar and tetrahedral configurations.

Square-Planar Geometry: This geometry is frequently observed for d⁸ metal ions such as Palladium(II) and Platinum(II). In these complexes, the acyl thiourea ligand often acts as a bidentate agent, coordinating through its sulfur (S) and nitrogen (N) or sulfur (S) and oxygen (O) atoms. rsc.orgrsc.org For instance, Pd(II) complexes with N-acyl-N,N′-(disubstituted) thioureas and phosphine (B1218219) ligands have been shown to adopt a square-planar geometry. rsc.org Similarly, certain Pt(II) complexes exhibit a distorted square-planar arrangement, with deviations from ideal angles attributed to steric hindrance from bulky substituents on the nitrogen atom. rsc.org

Tetrahedral Geometry: Tetrahedral and distorted tetrahedral geometries are also common, particularly for metal ions like Copper(I) and Ruthenium(II). rsc.org X-ray diffraction analysis of Cu(I) complexes with related acyl thiourea ligands has confirmed a distorted tetrahedral geometry where the ligand coordinates through the sulfur atom in a monodentate fashion. nih.govrsc.org In some binuclear Cu(I) compounds, the sulfur atom of the acyl thiourea ligand can bridge two metal centers, resulting in a slightly distorted tetrahedral geometry around each copper ion. rsc.org Additionally, certain Ru(II) piano-stool complexes have been characterized as having pseudo-tetrahedral geometry. rsc.org

The table below summarizes common metals and their resulting complex geometries with acyl thiourea ligands.

Metal IonTypical GeometryCoordination Mode
Palladium(II)Distorted Square-PlanarBidentate (S, N)
Platinum(II)Distorted Square-PlanarBidentate (S, O)
Copper(I)Distorted TetrahedralMonodentate (S), Bridging
Ruthenium(II)Pseudo-TetrahedralBidentate

Structure-Coordination Relationship Studies

The coordination behavior of this compound is intrinsically linked to its molecular structure, including the electronic properties of its substituents and its conformational flexibility.

Effects of Substituents on Coordination Properties

Substituents on the acyl thiourea backbone play a critical role in determining the coordination mode and the ultimate geometry of the resulting metal complex. nih.gov The phenyl group on the N1 atom and the acetyl group in this compound exert significant electronic and steric influences.

Steric Effects: The presence of bulky substituents, such as the phenyl group, can cause steric hindrance that influences bond angles and may lead to distorted geometries. For example, slight deviations from ideal square-planar geometry in some Pt(II) complexes are attributed to the steric effects of bulky groups on the nitrogen atom. rsc.org

Electronic Effects and Coordination Modes: The nature of the substituents on the nitrogen atoms can alter the preferred coordination sites. Studies on related compounds have shown that monosubstituted thioureas tend to form neutral complexes with N-S coordination, whereas disubstituted analogs can form cationic complexes featuring O-S bidentate coordination. rsc.orgnih.gov The electron-withdrawing nature of the acetyl group enhances the acidity of the N-H protons and influences the electron density on the donor atoms, thereby affecting their coordination strength.

Conformational Changes upon Metal Complexation

Significant conformational changes occur when the this compound ligand coordinates to a metal center. In its free, uncomplexed state, the molecule adopts a specific conformation stabilized by intramolecular hydrogen bonding. researchgate.netnih.gov

Crystal structure analysis of this compound reveals that the molecule contains a strong intramolecular N—H⋯O hydrogen bond between the amide hydrogen and the acetyl oxygen. researchgate.netnih.gov This interaction creates a stable pseudo six-membered ring, often referred to as an S(6) ring motif. researchgate.netnih.gov This conformation results in a notable dihedral angle between the plane of the phenyl ring and the plane of the acetylthiourea fragment. X-ray diffraction data for the free ligand identified two independent molecules in the crystal structure with different dihedral angles. researchgate.netnih.gov

ParameterMolecule 1Molecule 2
Benzene (B151609) Ring / Acetylthiourea Moiety Dihedral Angle50.71 (6)°62.79 (6)°
Acetylthiourea Fragment RMS Deviation0.0341 Å0.0453 Å

Data sourced from crystallographic studies of 3-Acetyl-1-phenylthiourea. researchgate.netnih.gov

Applications of Metal Complexes in Catalysis

Metal complexes derived from the broader class of acyl thioureas have demonstrated significant potential as catalysts in organic synthesis. While specific catalytic applications for this compound complexes are not widely documented, the properties of related compounds suggest viability in this area.

A notable example is the use of Palladium(II) complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea as highly efficient catalysts for the Suzuki–Miyaura cross-coupling reaction. rsc.org This reaction is a cornerstone of synthetic chemistry, used to form carbon-carbon bonds between aryl halides and aryl boronic acids. The success of these Pd(II)-acylthiourea complexes highlights the potential for this class of compounds to facilitate important organic transformations. The stability and solubility of the complexes, conferred by the acylthiourea ligand, are crucial for their catalytic activity.

Catalytic ReactionMetal ComplexLigand Class
Suzuki–Miyaura Cross-CouplingPalladium(II)N,N-dialkyl-N′-aroylthiourea

S Acetyl 1 Phenyl Thiourea As a Precursor in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

The acyl thiourea (B124793) moiety is a valuable synthon for creating a variety of heterocyclic compounds, especially those containing nitrogen and sulfur. Thiourea derivatives are frequently used as intermediates in the synthesis of heterocycles like 1,3-thiazoles and pyrimidines. mdpi.com

Pyrazole (B372694) and Pyran Ring Systems

Phenylthiourea (B91264) derivatives serve as effective precursors for the synthesis of pyrazole and pyran ring systems. A common strategy involves converting a related starting material, 1-(4-acetylphenyl)-3-phenylthiourea, into a more reactive enaminone intermediate, 1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea, by reacting it with dimethylformamide-dimethylacetal (DMF-DMA). tandfonline.com This enaminone is then subjected to cyclization reactions with various nucleophiles to form the desired heterocyclic rings. tandfonline.com

For the synthesis of pyrazole derivatives, the enaminone intermediate is reacted with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine. tandfonline.com The reaction, typically conducted by refluxing in ethanol (B145695) with a catalytic amount of triethylamine, yields the corresponding pyrazolyl-phenylthiourea compounds. tandfonline.com

The synthesis of pyran-based systems is achieved by reacting the same enaminone precursor with carbon nucleophiles. tandfonline.com For instance, reaction with acetyl acetone (B3395972) in glacial acetic acid produces a 4H-pyran derivative, while reaction with dimedone under similar conditions yields a tetrahydrochromene derivative. tandfonline.com

Table 1: Synthesis of Pyrazole and Pyran Derivatives from a Phenylthiourea Precursor

Precursor Reagent Resulting Heterocycle Reference
1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea Hydrazine Hydrate Pyrazole tandfonline.com
1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea Phenyl Hydrazine N-phenyl-pyrazole tandfonline.com
1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea Acetyl Acetone 4H-Pyran tandfonline.com

Thiazole (B1198619) and Thiazolopyrimidine Derivatives

The thiourea scaffold is integral to the synthesis of thiazole and fused thiazolopyrimidine systems. Thiazoles are five-membered heterocycles containing one nitrogen and one sulfur atom. tandfonline.com The synthesis of thiazole derivatives can be achieved by reacting acyl thiourea precursors with various halo reagents. For example, the reaction of 1-(5-acetyl-4-methylthiazol-2-yl)-3-phenylthiourea with ethyl chloroacetate (B1199739) gives a (thiazolyl)imino-1,3-thiazolidin-4-one derivative, while treatment with 3-chloropenta-2,4-dione affords a (thiazolyl)imino-1,3-thiazole derivative. researchgate.net

Thiazolopyrimidines, which feature a fused thiazole and pyrimidine (B1678525) ring system, are also accessible from phenylthiourea precursors. tandfonline.comresearchgate.net Using the enaminone intermediate derived from 1-(4-acetylphenyl)-3-phenylthiourea, a thiazolopyrimidine-phenylthiourea compound can be synthesized by reacting it with 2-aminothiazole (B372263) in boiling methanol (B129727) with sodium methoxide (B1231860). tandfonline.com An alternative approach to thiazolopyrimidines is the Biginelli reaction, which involves the acid-catalyzed condensation of an aromatic aldehyde, ethyl acetoacetate, and thiourea. nih.gov

Benzothiazol-2-yl-amides

N-acyl, N'-phenylthioureas are effective precursors for the synthesis of the 2-aminobenzothiazole (B30445) scaffold, from which benzothiazol-2-yl-amides can be derived. nih.gov The core transformation is an intramolecular cyclization of the thiourea derivative. nih.gov This method is adaptable to solid-phase synthesis, providing an efficient route to libraries of 2-aminobenzothiazole derivatives. nih.gov

The cyclization to form the benzothiazole (B30560) ring can be achieved under different conditions depending on the substitution of the phenyl ring of the thiourea. nih.gov

Method A: For unsubstituted phenylthioureas, treatment with bromine in acetic acid promotes the cyclization to form a 2-acylaminobenzothiazole. nih.gov

Method B & C: When the phenyl ring contains ortho-halogen substituents (e.g., fluorine or bromine), the cyclization can be performed via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism by treatment with a base such as sodium hydride. nih.gov

This intramolecular cyclization represents a powerful strategy for constructing the benzothiazole core directly from an acylthiourea precursor. nih.gov

Table 2: Cyclization Methods for Benzothiazole Synthesis from N-Acyl, N'-phenylthioureas

Phenyl Ring Substituent (X) Reagent Mechanism Reference
H Bromine in Acetic Acid Electrophilic Cyclization nih.gov

Quinazoline and other Nitrogen/Sulfur Containing Heterocycles

Acyl thiourea derivatives are valuable intermediates in the synthesis of quinazolines and other complex nitrogen/sulfur-containing heterocyclic systems. researchgate.netnih.gov A key synthetic strategy involves the base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas. This reaction proceeds in the presence of DMF to afford 1-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones through an intramolecular nucleophilic substitution (SNAr) mechanism. researchgate.net

The thiourea moiety also facilitates the synthesis of more complex fused systems. For example, 2-(2-aminophenyl)-1H-imidazoles can be reacted with isothiocyanates to generate a thiourea intermediate. nih.gov This intermediate subsequently undergoes cyclization through a nucleophilic attack of a nitrogen atom onto the C=S group, ultimately leading to the formation of imidazo[1,2-c]quinazoline derivatives after the elimination of H₂S. nih.gov This demonstrates the role of the thiourea group as a versatile linker and reactive component for constructing polycyclic heterocycles. mdpi.com

Scaffold Design and Modification

The acyl thiourea structure serves as a highly adaptable scaffold in medicinal chemistry and materials science. nih.govnih.gov Its synthetic tractability allows for systematic modifications to explore structure-activity relationships and develop new compounds with tailored properties. nih.gov

Introduction of Diverse Functionalities for Derivatization

The general structure of acyl thioureas, [R¹C(O)NHC(S)NR²R³], provides multiple points for introducing chemical diversity. nih.gov The R¹, R², and R³ groups can be varied extensively, allowing for the attachment of a wide range of functional groups, from simple alkyl or aryl moieties to complex heterocyclic systems. nih.govnih.gov

A practical example of this principle is the derivatization of 1-(4-acetylphenyl)-3-phenylthiourea. tandfonline.com The acetyl group on the phenyl ring is not merely a passive substituent but a reactive handle for further modification. Its conversion to an enaminone by reaction with DMF-DMA transforms the scaffold, introducing a new reactive site that enables the subsequent synthesis of pyrazole, pyran, and thiazolopyrimidine rings. tandfonline.com

Furthermore, the synthesis of acyl thioureas can be designed to incorporate complex functionalities from the outset. For example, a heterocyclic carboxylic acid, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, can be converted into its corresponding acyl isothiocyanate. nih.gov This reactive intermediate can then be treated with a variety of amines to generate a library of pyrazole acyl thiourea derivatives, each bearing a different substituent introduced by the amine. nih.govresearchgate.net This modular approach, building complexity on both sides of the central acyl thiourea linkage, underscores its importance as a customizable scaffold for creating diverse and complex molecules. nih.gov

Development of Multi-Target Directed Ligands

The paradigm of drug discovery for complex multifactorial diseases has progressively shifted from the "one-target, one-molecule" approach to the design of Multi-Target Directed Ligands (MTDLs). nih.govdundee.ac.uk MTDLs are single chemical entities engineered to modulate multiple biological targets simultaneously, offering a more holistic therapeutic strategy and potentially reducing the risks of drug-drug interactions associated with polypharmacy. dundee.ac.uk The construction of MTDLs often relies on the use of "privileged scaffolds," which are molecular frameworks capable of interacting with a variety of biological targets. The acyl thiourea core, the central chemical feature of S-Acetyl-1-phenyl thiourea, represents such a versatile scaffold. nih.gov

Thiourea derivatives are recognized for a wide spectrum of biological activities, including antibacterial, anticancer, antiviral, and enzyme inhibitory effects. nih.govnih.gov The specific compound, 3-Acetyl-1-phenylthiourea (a tautomer of this compound), was synthesized in the course of research aimed at discovering new enzyme inhibitors. nih.govresearchgate.net This inherent biological activity makes the acyl thiourea moiety an attractive starting point for MTDL design. The ability of the sulfur and nitrogen atoms within the acyl thiourea structure to act as hydrogen bond donors and acceptors, as well as to coordinate with metal ions, is crucial to its function. nih.govresearchgate.net This chelating ability is particularly relevant for designing inhibitors for metalloenzymes, a common strategy in drug development. researchgate.net

The this compound structure provides distinct points for chemical modification to achieve a desired multi-target profile. For instance:

The phenyl ring can be functionalized with various substituents to optimize interactions with a specific receptor pocket or protein surface.

The acetyl group can be replaced with other acyl or aroyl groups to modulate lipophilicity and steric properties.

By strategically combining pharmacophores onto this scaffold, researchers can develop ligands that interact with different targets. For example, bis-acyl-thiourea derivatives have been synthesized and investigated for their ability to bind DNA and inhibit urease, demonstrating the potential of this class of compounds to interact with multiple distinct biological entities. mdpi.com Similarly, platinum(II) complexes incorporating acyl-thiourea ligands have been developed as dual-stage antiplasmodium agents, showcasing another application of this scaffold in creating multi-action therapeutics. acs.org

Table 1: Examples of Biologically Active Acyl Thiourea Derivatives
Derivative ClassBiological Target(s)Observed ActivityReference
Bis-acyl-thioureasUrease Enzyme / DNAEnzyme Inhibition & DNA Binding mdpi.com
Acyl Thiourea Platinum(II) ComplexesPlasmodium falciparum (multiple lifecycle stages)Antiplasmodium / Antimalarial acs.org
N-pimeloyl monoanilide thioureaHistone Deacetylases (HDACs)Anticancer / Enzyme Inhibition researchgate.net
N-acyl benzothiazole thioureasBacterial DNA Gyrase BAntibacterial / Anti-biofilm nih.gov

Solid-Phase Synthesis Methodologies Utilizing Thiourea Scaffolds

Solid-phase synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient production of large libraries of compounds for high-throughput screening. mdpi.com Thiourea scaffolds, including acyl thiourea precursors like this compound, are valuable intermediates in solid-phase methodologies, particularly for the synthesis of diverse heterocyclic compounds. mdpi.com Heterocycles such as thiazoles are prevalent structures in a vast number of pharmaceuticals. ijper.org

The classic Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, can be readily adapted for solid-phase applications. bepls.comorganic-chemistry.org In this context, a thiourea derivative can be immobilized on a solid support (resin) and subsequently reacted with various building blocks in solution. This approach confines the growing compound to the solid phase, allowing for the use of excess reagents and simplifying purification to a simple filtration and washing process at each step. mdpi.com

A representative solid-phase strategy utilizing a precursor analogous to this compound would proceed as follows:

Immobilization : An amine, such as aniline (B41778), is attached to a suitable solid support (e.g., Wang resin or Rink amide resin).

Thiourea Formation : The resin-bound aniline is then treated with an acyl isothiocyanate (e.g., acetyl isothiocyanate, generated in situ from acetyl chloride and a thiocyanate (B1210189) salt). This forms the resin-bound acyl thiourea.

Cyclization and Diversification : The immobilized acyl thiourea is reacted with a diverse library of α-haloketones. This step forms the thiazole ring. The substituents on the α-haloketone introduce points of diversity into the final products.

Cleavage : The final thiazole derivatives are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), yielding the purified products.

This methodology allows for the creation of a large library of substituted aminothiazoles from a common resin-bound precursor. The versatility of the thiourea scaffold allows it to serve as a key building block for generating molecular diversity in a systematic and efficient manner. mdpi.com

Table 2: Illustrative Library of Thiazoles from a Resin-Bound Phenyl Thiourea Scaffold
Resin-Bound PrecursorReactant (α-Haloketone)Resulting Thiazole Substituent Pattern
Resin-Bound Phenyl Thiourea2-Chloroacetophenone2-(Phenylamino)-4-phenylthiazole
Resin-Bound Phenyl Thiourea3-Bromobutan-2-one2-(Phenylamino)-4,5-dimethylthiazole
Resin-Bound Phenyl ThioureaEthyl bromopyruvateEthyl 2-(phenylamino)thiazole-4-carboxylate
Resin-Bound Phenyl Thiourea1-Bromo-3,3-dimethyl-2-butanone2-(Phenylamino)-4-(tert-butyl)thiazole

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Catalyst Development

The conventional synthesis of S-Acetyl-1-phenyl thiourea (B124793) involves the reaction of acetyl chloride with potassium thiocyanate (B1210189) to form an acetyl isothiocyanate intermediate, which then reacts with aniline (B41778) in a solvent like dry acetone (B3395972). nih.govorgsyn.org While effective, future research could focus on developing more sustainable and efficient synthetic methodologies.

A promising avenue is the exploration of heterogeneous catalysts. For instance, iron(III) oxide (Fe₂O₃) nanoparticles have been successfully used as a heterogeneous catalyst for the synthesis of other acyl thiourea derivatives. rsc.org Adopting a similar strategy for S-Acetyl-1-phenyl thiourea could lead to improved yields, easier purification, and catalyst recyclability, aligning with the principles of green chemistry. Furthermore, the broader class of thiourea derivatives has been shown to act as organocatalysts, opening the possibility of designing autocatalytic or related chiral catalytic systems based on the this compound scaffold. rsc.orgmdpi.com

Proposed MethodPotential CatalystAnticipated Advantages
Heterogeneous CatalysisFe₂O₃ NanoparticlesHigher yield, easier product separation, reusable catalyst.
Microwave-Assisted SynthesisN/AReduced reaction times, improved energy efficiency. ijcrt.org
One-Pot SynthesisPhase Transfer CatalystsStreamlined process, reduced solvent usage, improved atom economy.

Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Understanding

The molecular and crystal structure of 3-Acetyl-1-phenylthiourea has been elucidated by single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the monoclinic system and features two independent molecules in the asymmetric unit. nih.govresearchgate.net Its structure is characterized by intramolecular N—H⋯O hydrogen bonds that form S(6) ring motifs. nih.govresearchgate.net In the crystal lattice, molecules are linked by intermolecular N—H⋯S and N—H⋯O hydrogen bonds, creating a one-dimensional polymeric network. nih.govresearchgate.net

Crystallographic Data for 3-Acetyl-1-phenylthiourea nih.govresearchgate.net
ParameterValue
Chemical FormulaC₉H₁₀N₂OS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1911 (2)
b (Å)22.5480 (4)
c (Å)8.9736 (2)
β (°)112.449 (1)
Volume (ų)1905.77 (7)
Z8

Future research should employ advanced techniques to build upon this foundational data. Variable-temperature X-ray diffraction could be used to study the compound's structural stability and investigate potential phase transitions. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, could provide deeper insights into the forces governing the crystal packing, such as H⋯H, C⋯H, and S⋯H contacts, which have been shown to be significant in similar molecules. nih.govnih.gov Advanced solid-state NMR spectroscopy could complement diffraction data by providing information on the local environments of the carbon, nitrogen, and hydrogen atoms, further refining the understanding of its solid-state structure.

Expansion of Computational Modeling to Complex Systems and Dynamics

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in identifying the reactivity profiles of related acyl thiourea derivatives. nih.gov For this compound, future computational work can move beyond static models to explore its dynamic behavior.

Ab initio molecular dynamics (AIMD) simulations could be employed to model the compound's conformational flexibility and hydrogen bonding dynamics in various solvent environments. This would be crucial for understanding its behavior in solution, which is relevant for applications in catalysis and materials synthesis. Furthermore, molecular docking and molecular dynamics simulations, as applied to other thiourea derivatives for studying enzyme inhibition, could be used to predict and analyze the interactions of this compound with biological macromolecules or material surfaces. researchgate.net This predictive modeling could accelerate the discovery of new applications.

Modeling TechniqueResearch GoalPotential Outcome
Density Functional Theory (DFT)Electronic structure, reactivityCalculation of HOMO-LUMO gap, prediction of reactive sites.
Molecular Dynamics (MD)Conformational analysis, solvent effectsUnderstanding of structural flexibility and interactions in solution. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme or surface interactionsDetailed insight into binding modes and interaction energies.

Exploration of New Coordination Complexes with Emerging Metals

Acyl thioureas are highly versatile ligands capable of coordinating to metal ions in a monodentate fashion through the sulfur atom or as a bidentate ligand via both the carbonyl oxygen and thiocarbonyl sulfur atoms. nih.gov This dual-coordination capability makes them excellent candidates for forming complexes with a wide range of metals. rsc.org

While complexes with traditional metals have been studied, a significant area for future research is the exploration of coordination complexes with emerging metals that have unique catalytic, electronic, or medicinal properties. This includes precious metals like gold(I), silver(I), platinum(II), and palladium(II), which are known to form complexes with thiourea-type ligands. rsc.orgnih.gov Investigating the coordination of this compound with these and other metals, such as ruthenium and copper, could lead to novel catalysts, therapeutic agents, or functional materials. rsc.orgrsc.org The resulting complexes would require thorough characterization by spectroscopic methods and single-crystal X-ray diffraction to determine their geometry and bonding modes. rsc.org

Design and Synthesis of Advanced Functional Materials Precursors

Acyl thioureas are established as valuable starting materials for synthesizing a variety of heterocyclic compounds. nih.govrsc.org The this compound molecule, with its multiple reactive sites, is an ideal precursor for building more complex molecular architectures.

Future research should focus on utilizing this compound as a synthon for advanced functional materials. For example, it can be a building block for novel pyrazole (B372694), thiazole (B1198619), or pyran-containing compounds, which have shown promise in various applications. tandfonline.com The acetyl group and the thiourea moiety can be targeted in cyclization reactions to generate diverse heterocyclic systems. By carefully selecting reaction partners, it is possible to synthesize materials with tailored electronic, optical, or self-assembly properties, making them suitable for use in organic electronics or sensor technology.

Supramolecular Assembly and Material Science Applications (e.g., Chemosensors)

The crystal structure of this compound demonstrates its capacity for self-assembly into one-dimensional polymeric chains through a network of hydrogen bonds. nih.govresearchgate.net This inherent ability for supramolecular assembly is a key area for future exploration. In related systems, π-π stacking interactions also play a crucial role in consolidating the three-dimensional architecture. nih.govresearchgate.net

A particularly promising application is the development of chemosensors. The thiourea moiety is well-known for its ability to bind anions and heavy metals. mdpi.com Future work could involve designing systems where the this compound unit is incorporated into a larger molecular framework, such as a porphyrin conjugate. mdpi.com The binding of a target analyte to the thiourea group could disrupt the supramolecular assembly or alter the electronic properties of the system, leading to a detectable change in color or fluorescence. mdpi.com This would enable the creation of highly selective and sensitive chemosensors for environmental or industrial monitoring.

Q & A

Q. Table 1: Key Spectral Data for this compound

TechniqueKey SignalsReference
IRν(C=O): 1708 cm⁻¹, ν(C=S): 1190 cm⁻¹
¹H NMR (DMSO-d6)δ 2.35 (s, 3H, CH₃), δ 7.45–7.80 (m, 5H, Ar-H)
X-rayN–H···S bond length: 2.89 Å

Q. Table 2: Common Pitfalls in Thiourea Research

IssueResolution Strategy
Low synthetic yieldOptimize solvent (e.g., switch to THF) and reaction time
Ambiguous biological targetsUse proteomics (e.g., SILAC) to identify binding partners
Crystallographic disorderApply TWINABS for twinned data refinement

Critical Evaluation of Evidence

  • Contradictions : While attributes apoptosis to mitochondrial ΔψM loss, other studies (e.g., ) note possible necrosis at higher doses. Researchers must contextualize results using dose/time-course experiments.
  • Gaps : Limited data exist on environmental degradation pathways of this compound. Future studies should assess photolysis and microbial metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.